molecular formula C15H16N4O B13908802 p-Tolylamino-acetic acid pyridin-3-ylmethylene-hydrazide

p-Tolylamino-acetic acid pyridin-3-ylmethylene-hydrazide

Cat. No.: B13908802
M. Wt: 268.31 g/mol
InChI Key: VABAZDGFQYDMOT-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

p-Tolylamino-acetic acid pyridin-3-ylmethylene-hydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and hydrazide groups, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

p-Tolylamino-acetic acid pyridin-3-ylmethylene-hydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of p-Tolylamino-acetic acid pyridin-3-ylmethylene-hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Properties

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

2-(4-methylanilino)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide

InChI

InChI=1S/C15H16N4O/c1-12-4-6-14(7-5-12)17-11-15(20)19-18-10-13-3-2-8-16-9-13/h2-10,17H,11H2,1H3,(H,19,20)/b18-10+

InChI Key

VABAZDGFQYDMOT-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CN=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=CN=CC=C2

Origin of Product

United States

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